molecular formula C7H14ClN3O B2455852 Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride CAS No. 1383453-94-8

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride

Cat. No.: B2455852
CAS No.: 1383453-94-8
M. Wt: 191.66
InChI Key: NEUUODUQESRBGU-UHFFFAOYSA-N
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Description

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride is a chemical compound with a unique structure that includes a hexahydro-pyrazino ring system

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;/h6,8H,1-5H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUODUQESRBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a diketone, followed by cyclization to form the pyrazino ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Cyclization Reactions

The core structure is synthesized via diastereoselective cyclization. A one-pot reaction using nitromethane, paraformaldehyde, and ethanol under reflux conditions forms the octahydro-2H-pyrazino[1,2-a]pyrazine core. Hydrochloric acid is subsequently added to precipitate the hydrochloride salt .

Example Reaction Pathway:

text
Diamine precursor + Paraformaldehyde → Cyclization → Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Catalyst: None (thermal activation)

Substitution Reactions

The compound undergoes acetylation at hydroxyl or amine sites. For example, treatment with acetic anhydride in dichloromethane at room temperature yields acetylated derivatives .

Reaction Table:

Reaction TypeReagents/ConditionsProductYield
AcetylationAcetic anhydride, DCM, RT, 48 hrs(2,8-Diacetyl-octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methyl acetate85%

Mechanistic Insights

  • Cyclization Mechanism: Formaldehyde acts as a crosslinker, facilitating intramolecular nucleophilic attack between amine groups to form the bicyclic structure .

  • Acetylation: Proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride.

Comparative Reactivity

The compound’s reactivity differs from structurally related heterocycles due to its fused ring system and electron-rich nitrogen atoms:

FeatureThis CompoundPyrazino[1,2-a]indole
Ring Strain Moderate (6-membered rings)High (5-membered indole fusion)
Electrophilic Sites N1, N4, carbonyl oxygenN1, C3
Preferred Reactions Cyclization, acetylationMichael addition, halogenation

Research Trends and Gaps

Recent studies emphasize:

  • Catalyst-Free Syntheses: Avoiding metal catalysts to reduce costs and toxicity .

  • Diastereoselectivity: Controlling stereochemistry during cyclization .

  • Biological Applications: Derivatives show promise as adenosine receptor modulators .

Scientific Research Applications

Biological Activities

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride has been studied for its antimicrobial and cytotoxic properties. Research indicates that compounds within the pyrazino family exhibit promising activity against various pathogens and cancer cell lines.

Antimicrobial Activity

A study highlighted the synthesis of new pyrazolo derivatives that demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound showed efficacy comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antitumor Activity

Research has also focused on the antitumor properties of pyrazino derivatives. In vitro studies have evaluated their effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Results indicated that these compounds could inhibit cell proliferation effectively, leading to further investigations into their mechanisms of action .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Conventional Methods :
    • Utilizing hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
    • Characterization through techniques like NMR and mass spectrometry to confirm structure .
  • Microwave-Assisted Synthesis :
    • Recent advancements have introduced microwave irradiation as a means to enhance reaction rates and yields in the synthesis of pyrazino compounds .
  • Ultrasound-Assisted Synthesis :
    • This method has been shown to improve reaction efficiency and reduce reaction times compared to traditional heating methods .

Case Studies

StudyFocusFindings
Deshmukh et al. (2016)Antimicrobial ActivityDemonstrated effective inhibition against S. aureus and E. coli; compounds showed promising results compared to standard treatments .
Ghosh et al. (2021)Antitumor ActivityEvaluated against MCF-7 and HCT-116; significant cytotoxicity was observed, indicating potential for further drug development .

Mechanism of Action

The mechanism by which Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazino derivatives such as:

Uniqueness

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride is unique due to its specific hexahydro-pyrazino ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique hexahydro-pyrazino ring system, which contributes to its distinct chemical and biological properties. The synthesis typically involves the cyclization of appropriate precursors under specific conditions, often utilizing solvents like ethanol or methanol at elevated temperatures to facilitate the reaction .

Antimicrobial Properties

This compound has shown potential antimicrobial activity. For instance, studies indicate that derivatives of pyrazino compounds exhibit significant antifungal properties. One related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, demonstrated mild hemolytic activity and moderate cytotoxicity against various cell lines .

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Similar pyrazino derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, selective inhibitors targeting PARP1 have shown promise in preclinical models, suggesting that modifications to the pyrazino structure could yield effective anticancer agents .

The biological effects of this compound may involve interactions with specific molecular targets and pathways. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes crucial for microbial growth or cancer cell survival .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition
Pyrrolo[1,2-a]pyrazine-1,4-dioneAntifungalHemolytic activity
Pyrazolo[3,4-d]pyrimidine derivativesAnticancerPARP inhibition

Study 1: Antifungal Activity

In a study assessing the antifungal properties of a related compound extracted from Streptomyces sp., it was found to exhibit significant antifungal activity with an effective concentration (EC50) value of 115.5 µg/mL against human erythrocytes . This suggests that hexahydro derivatives may also possess similar antifungal capabilities.

Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects on RAW 264.7 cell lines, revealing moderate toxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL. This indicates that while there are promising biological activities associated with these compounds, careful consideration of their toxicity profiles is necessary for therapeutic applications .

Conclusion and Future Directions

This compound presents a compelling case for further research into its biological activities. Its potential as an antimicrobial and anticancer agent warrants deeper investigation into its mechanisms of action and therapeutic applications. Future studies should focus on optimizing its chemical structure to enhance efficacy while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, refluxing benzylideneacetone with phenylhydrazine hydrochloride derivatives in ethanol under controlled conditions (6–8 hours) yields pyrazoline intermediates, which can be further functionalized . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants. Catalytic methods, such as alkyne cyclization or domino reactions, have also been reported for similar pyrrolopyrazine frameworks .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) and mass spectrometry (MS) are essential for purity assessment, as demonstrated by NIST standards for related pyrrolo[1,2-a]pyrazine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) resolves stereochemistry, while X-ray crystallography confirms solid-state conformation, as seen in orthorhombic crystal structures (e.g., space group P212121) .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity) monitored via high-performance liquid chromatography (HPLC). For hydrolytic stability, buffer solutions (pH 1–13) are used, with degradation products analyzed by LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in functionalizing the pyrrolopyrazine core?

  • Methodological Answer : Regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrazines is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. Computational studies (DFT) predict electron density distribution, guiding substituent placement . Steric effects from the hexahydro ring system further influence reactivity .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies in antiproliferative or enzyme inhibition assays may arise from differences in cell lines (e.g., lung adenocarcinoma vs. other models) or assay protocols. Meta-analyses comparing IC50 values under standardized conditions (e.g., ATP concentration, incubation time) are recommended . Dose-response curves and kinetic studies (e.g., VEGFR2 inhibition) should validate target specificity .

Q. What strategies are effective for isolating natural analogs of this compound from plant sources?

  • Methodological Answer : Hexahydropyrrolo[1,2-a]pyrazin-1,4-dione derivatives have been isolated from Urtica dioica via ethanol extraction followed by silica gel chromatography. GC-MS and NMR-guided fractionation identify analogs with 3-alkyl/aryl substituents .

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to aminopeptidase N or MMP9 active sites. Force field parameters (AMBER/CHARMM) optimize ligand-receptor complexes, while MD simulations assess stability over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) ensures enantiopurity. Pilot-scale reactions require strict control of reaction kinetics to avoid racemization, as seen in the synthesis of peramine analogs .

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